4-(3,4-Dimethylphenoxy)benzaldehyde
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Overview
Description
“4-(3,4-Dimethylphenoxy)benzaldehyde” is an organic compound with a molecular formula of C15H14O2 . It is a solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3
. This indicates that the compound consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 226.27 . It is a solid at room temperature .Scientific Research Applications
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and exhibit sensitivity to benzaldehyde-based derivatives, including 4-(3,4-Dimethylphenoxy)benzaldehyde. These complexes show potential as fluorescence sensors for detecting these chemicals due to their characteristic sharp emission bands (Shi et al., 2015).
Organic Synthesis
Research on the synthesis of amorfrutins A and B, using 3,5-Dimethoxy-benzaldehyde as a starting material, has shown the versatility of benzaldehydes in organic synthesis pathways. This work highlights the potential for creating complex organic molecules with significant biological activity (Brandes et al., 2020).
Oxidation Reactions
The oxidation of methoxy benzaldehydes, including those similar to this compound, has been studied to understand the kinetics and mechanisms involved. These studies contribute to our understanding of how benzaldehydes react under various conditions, forming carboxylic acids (Malik et al., 2016).
Degradation Studies
Investigations into the anaerobic degradation of cresols and dimethylphenols by denitrifying bacteria have provided insights into the environmental fate of similar compounds. Understanding the metabolic pathways of these compounds helps in assessing their persistence and breakdown in natural systems (Rudolphi et al., 2004).
Quantum Chemical Studies
A combined experimental and quantum chemical study on the molecular structure, spectral properties, and interactions of benzaldehyde derivatives has revealed detailed insights into their behavior at the molecular level. Such studies are crucial for designing materials with specific optical properties (Kumar et al., 2013).
Catalysis
Research on Meerwein alkylation of Ehrlich's aldehyde has explored the reactivity of dimethylamino benzaldehydes, including the formation of iminium salts. These studies contribute to the development of new synthetic methodologies that involve benzaldehyde derivatives as key intermediates (Froschauer et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(3,4-Dimethylphenoxy)benzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
This compound acts by disrupting the cellular antioxidation systems of fungi . It is a redox-active compound that can destabilize cellular redox homeostasis . This disruption leads to an increase in oxidative stress within the cell, which can inhibit microbial growth .
Biochemical Pathways
The compound affects the biochemical pathways related to cellular antioxidation . By disrupting these pathways, it increases oxidative stress within the cell . This can lead to damage to cellular components and inhibit the growth of the fungi .
Result of Action
The result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and increasing oxidative stress, it can cause damage to cellular components, inhibiting the growth and proliferation of the fungi .
Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEQYFHOJSJFCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406273 |
Source
|
Record name | 4-(3,4-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-95-0 |
Source
|
Record name | 4-(3,4-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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